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K-Ras ligand-Linker Conjugate 4 -

K-Ras ligand-Linker Conjugate 4

Catalog Number: EVT-3142100
CAS Number:
Molecular Formula: C35H51N7O8
Molecular Weight: 697.8 g/mol
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Product Introduction

SII-G ligand - Linker - Cyclosporin A Conjugate

Compound Description: This compound class, specifically exemplified by the described conjugate in [], represents a bifunctional strategy targeting K-Ras. It consists of three key components:

    The designed conjugate successfully induced the formation of a ternary complex involving K-Ras, CypA, and the conjugate itself []. This association sterically hindered the interaction between K-Ras and its downstream effector, B-Raf, thereby disrupting the signaling cascade [].

      Bis[((4-Bromophenyl)amino)quinazoline] - Linker - Ru(II)-Bipyridine Complex Conjugate

      Compound Description: This conjugate, detailed in [], combines a known class of EGFR inhibitors with a fluorescent probe, highlighting the concept of theranostics. The components are:

      • Bis[((4-Bromophenyl)amino)quinazoline]: This moiety represents a potent inhibitor of EGFR tyrosine kinase, particularly effective against mutant variants [].

      Importantly, the study identified mitochondrial localization of this conjugate, suggesting potential interaction with mitochondrially translocated EGFR variants [].

        N-{[4-Hydroxy-1-(2-methyl-1,6-naphthyridin-4-yl)-4-piperidinyl]methyl}-N-methyl-L-lysinamide (N-HyMenatPimeMelly)

        Compound Description: This small molecule, identified through cheminformatics in [], is proposed as a dual inhibitor of the renin-angiotensin system (RAS) and the renal chloride channel (ClC-Ka). Docking studies suggest potential interactions with angiotensin receptors, the cytoplasmic domain of ClC-Ka, and angiotensin-converting enzyme 2 []. While demonstrating favorable drug-like properties in silico, further experimental validation is necessary to confirm its activity and safety profile [].

        Source and Classification

        K-Ras ligand-Linker Conjugate 4 is synthesized as part of ongoing research into targeted protein degradation strategies. It falls under the category of small-molecule degraders, specifically designed to recruit E3 ubiquitin ligases to facilitate the ubiquitination and subsequent degradation of target proteins. This compound is particularly relevant in the context of targeting "undruggable" proteins like K-Ras, which are implicated in various cancers, including pancreatic and colorectal cancers .

        Synthesis Analysis

        The synthesis of K-Ras ligand-Linker Conjugate 4 involves several key steps:

        1. Design and Selection of Ligands: The initial phase includes selecting ligands that bind specifically to the GTP-bound state of K-Ras mutants, such as K-Ras G12D. These ligands are critical for ensuring specificity in targeting .
        2. Linker Incorporation: A PROTAC linker is integrated into the structure. This linker connects the K-Ras binding ligand to an E3 ligase recruiting moiety, enabling the bifunctional nature of the compound .
        3. Chemical Reactions: The synthesis typically employs standard organic chemistry techniques, including coupling reactions and purification processes like high-performance liquid chromatography (HPLC) to ensure purity and yield.
        4. Characterization: After synthesis, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and integrity of the compound .
        Molecular Structure Analysis

        K-Ras ligand-Linker Conjugate 4 possesses a complex molecular structure characterized by:

        • Ligand Moiety: This part specifically binds to K-Ras, enhancing selectivity towards oncogenic forms.
        • Linker Region: The linker is crucial for connecting the ligand to the E3 ligase and typically consists of flexible chains that allow for spatial orientation necessary for effective protein interaction.
        • E3 Ligase Recruiting Domain: This domain is designed to recruit specific E3 ligases like von Hippel-Lindau (VHL), which are essential for mediating ubiquitination .

        The structural integrity and conformational flexibility of these components are vital for the compound's efficacy in targeting K-Ras.

        Chemical Reactions Analysis

        K-Ras ligand-Linker Conjugate 4 engages in several important chemical reactions:

        1. Binding Interactions: The ligand binds selectively to the GTP-bound form of K-Ras, which is prevalent in cancerous cells. This interaction is critical for initiating the degradation process.
        2. Ubiquitination Process: Once bound, the conjugate facilitates the recruitment of E3 ligases that catalyze ubiquitination on specific lysine residues within K-Ras. This post-translational modification marks K-Ras for degradation by the proteasome .
        3. Degradation Pathway Activation: Following ubiquitination, K-Ras is directed towards proteolytic degradation pathways, effectively reducing its levels within the cell and impeding oncogenic signaling .
        Mechanism of Action

        The mechanism of action for K-Ras ligand-Linker Conjugate 4 involves a multi-step process:

        1. Target Engagement: The compound first binds to oncogenic K-Ras in its active GTP-bound state.
        2. E3 Ligase Recruitment: The linker recruits an E3 ubiquitin ligase, facilitating proximity between the ligase and K-Ras.
        3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules onto specific lysine residues on K-Ras.
        4. Proteolytic Degradation: Ubiquitinated K-Ras is recognized by the proteasome, leading to its degradation and subsequent reduction in signaling pathways that promote cancer cell proliferation .

        This mechanism highlights how targeted protein degradation can be a powerful therapeutic strategy against cancers driven by mutant K-Ras.

        Physical and Chemical Properties Analysis

        K-Ras ligand-Linker Conjugate 4 exhibits several notable physical and chemical properties:

        • Molecular Weight: Specific molecular weight data varies based on structural modifications but generally falls within a range suitable for small-molecule drugs.
        • Solubility: The compound's solubility profile is crucial for its bioavailability; it is typically optimized during synthesis.
        • Stability: Stability under physiological conditions is essential for effective therapeutic applications; hence stability studies are often conducted.
        • Binding Affinity: High binding affinity towards oncogenic forms of K-Ras is a critical property that enhances its effectiveness as a degrader .
        Applications

        K-Ras ligand-Linker Conjugate 4 has significant applications in scientific research and therapeutic development:

        1. Cancer Therapy Development: As a PROTAC, it represents a novel approach to targeting previously "undruggable" proteins like K-Ras, providing new avenues for treatment options in cancers associated with these mutations.
        2. Research Tool: It serves as a valuable tool in understanding protein degradation pathways and mechanisms involved in oncogenesis.
        3. Biomarker Development: Studying responses to this compound may aid in identifying biomarkers for cancer prognosis and treatment efficacy .
        Role in Targeted Protein Degradation

        PROTAC Technology and Molecular Design Principles

        K-Ras ligand-Linker Conjugate 4 (CAS: 2378261-83-5) is a bifunctional chemical compound engineered for targeted protein degradation via the PROTAC (Proteolysis-Targeting Chimera) framework. Its structure integrates two critical elements: a K-Ras-binding ligand and a PROTAC-specific linker segment [1] [4] [10]. The K-Ras ligand selectively engages oncogenic K-Ras mutants (e.g., G12C), while the linker—a polyethylene glycol (PEG)-based chain—connects this ligand to E3 ubiquitin ligase-recruiting moieties [5] [10]. The conjugate’s molecular weight is 697.82 g/mol (formula: C₃₅H₅₁N₇O₈), and it typically appears as a colorless to light yellow oil [1] [10].

        This design exemplifies the modularity of PROTACs, where linker length and composition critically influence degradation efficiency. The PEG linker in Conjugate 4 (structure: OCCOCCOCCOCCO) provides optimal spatial flexibility (~20–30 Å), enabling the E3 ligase and target protein to form a productive ternary complex [3] [9]. Conjugate 4 serves as a precursor to synthesize PROTAC K-Ras Degrader-1 (HY-129523), which achieves ≥70% K-Ras degradation in SW1573 lung cancer cells [1] [4] [5]. This highlights its role as a versatile building block in degrader optimization, circumventing traditional occupancy-driven inhibition challenges associated with K-Ras [5] [7].

        • Table 1: Key Specifications of K-Ras Ligand-Linker Conjugate 4
          PropertyValue
          CAS Number2378261-83-5
          Molecular FormulaC₃₅H₅₁N₇O₈
          Molecular Weight697.82 g/mol
          Purity≥98.76%
          Linker TypePEG-based (Ethylene Glycol)
          Solubility50 mg/mL in Ethanol
          Primary ApplicationSynthesis of PROTAC Degrader-1
          Degradation Efficacy (Derivative)≥70% (SW1573 cells)

        E3 Ubiquitin Ligase Recruitment Mechanisms

        Conjugate 4’s linker terminates in a chemical group designed to recruit multiple E3 ubiquitin ligases, including VHL (Von Hippel-Lindau), CRBN (Cereblon), MDM2, and IAP (Inhibitor of Apoptosis Proteins) [1] [4] [9]. This promiscuity enhances its utility across cellular contexts where E3 ligase expression varies. For instance:

        • CRBN recruitment leverages thalidomide analogs like pomalidomide, enabling ubiquitination via the CUL4-DDB1 complex [5] [7].
        • VHL engagement uses hydroxyproline-based motifs to activate the CUL2-Elongin B/C ubiquitination machinery [3] [5].

        The PEG linker’s flexibility accommodates divergent E3 ligase structural requirements, facilitating ubiquitin transfer to lysine residues on K-Ras [3] [8]. This process is catalytic; a single Conjugate 4 molecule can mediate multiple degradation cycles, enhancing potency at sub-stoichiometric concentrations [5] [7]. Notably, Conjugate 4’s derivative (PROTAC Degrader-1) exploits CRBN or VHL to ubiquitinate K-Ras, validated by rescue experiments with proteasome inhibitors like MG132 [1] [5].

        • Table 2: E3 Ubiquitin Ligases Recruited by K-Ras Ligand-Linker Conjugate 4
          E3 LigaseLigand TypeUbiquitination MechanismCellular Prevalence
          CRBNPomalidomide-derivedCUL4-DDB1 Complex AssemblyHigh (Broad tissue expression)
          VHLHydroxyproline-basedCUL2-Elongin B/C ActivationModerate (Oxygen-dependent)
          MDM2Nutlin-derivedP53-Independent UbiquitinationVariable (Tumor-specific)
          IAPBestatin-derivedAnti-Apoptotic Protein ModulationContext-dependent

        Ternary Complex Formation and Ubiquitination Dynamics

        The efficacy of Conjugate 4-derived PROTACs hinges on ternary complex stability, governed by cooperativity (α) between K-Ras and the E3 ligase. Positive cooperativity (α > 1) occurs when protein-protein interactions at the interface enhance binding affinity beyond binary ligand-target associations [6] [8]. Surface plasmon resonance (SPR) studies of analogous PROTACs reveal that linker length directly influences α; Conjugate 4’s PEG chain optimizes this by allowing ~300–400 Ų of buried surface area (BSA) at the K-Ras/E3 interface [6] [8].

        Mathematically, ternary complex formation follows a bell-shaped dose-response curve:

        • Low [PROTAC]: Binary complexes dominate (K-Ras:PROTAC or E3:PROTAC).
        • Optimal [PROTAC]: Ternary complex (K-Ras:PROTAC:E3) peaks, enabling ubiquitination.
        • High [PROTAC]: "Hook effect" dissociates the ternary complex [6] [8].

        For Conjugate 4-derived degraders, maximal degradation occurs at nanomolar concentrations (DC₅₀ ~10–50 nM), reflecting high α values. Ubiquitination kinetics further depend on the lysine accessibility of K-Ras; SPR data confirm that Conjugate 4’s linker positions K-Ras to expose lysine residues to E2 ubiquitin-conjugating enzymes [6] [8]. This culminates in K48-polyubiquitination and proteasomal degradation, as demonstrated by immunoblotting assays showing ≥70% K-Ras loss within 6–12 hours in SW1573 cells [1] [4].

        • Table 3: Ternary Complex Parameters Governing Degradation Efficiency
          ParameterImpact on DegradationExperimental Measurement
          Cooperativity (α)α > 1: Enhanced ternary complex stabilitySPR-derived KD(ternary)/KD(binary)
          Linker LengthOptimal: 12–20 atoms (PEG-based)Degradation efficacy in SW1573 cells
          Buried Surface Area (BSA)≥300 Ų correlates with high degradationComputational modeling (PDB)
          Ubiquitination RateFast kinetics enable catalytic turnoverUbiquitin pulldown assays

        Properties

        Product Name

        K-Ras ligand-Linker Conjugate 4

        IUPAC Name

        benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate

        Molecular Formula

        C35H51N7O8

        Molecular Weight

        697.8 g/mol

        InChI

        InChI=1S/C35H51N7O8/c1-40-24-30(48-20-19-47-18-17-46-16-15-45-14-13-43)21-29(40)26-49-34-38-32-22-37-10-8-31(32)33(39-34)41-11-12-42(28(23-41)7-9-36)35(44)50-25-27-5-3-2-4-6-27/h2-6,28-30,37,43H,7-8,10-26H2,1H3/t28-,29-,30+/m0/s1

        InChI Key

        GUKYSZDGLMYSDL-OIFRRMEBSA-N

        SMILES

        CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO

        Solubility

        not available

        Canonical SMILES

        CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO

        Isomeric SMILES

        CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO

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